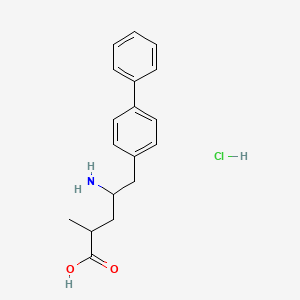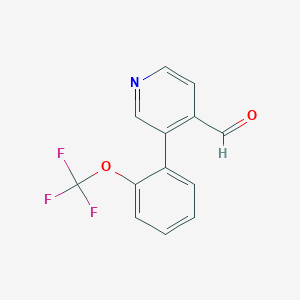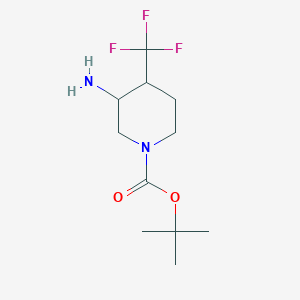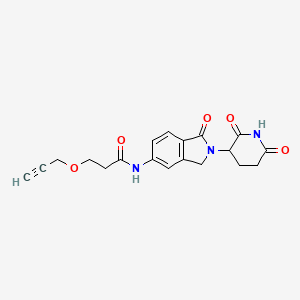![molecular formula C13H8BrN B14777522 2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)
2-[2-(4-Bromophenyl)ethynyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Bromophenyl)ethynyl]pyridine is an organic compound that features a pyridine ring substituted with a 4-bromophenyl ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)ethynyl]pyridine typically involves the coupling of 4-bromophenylacetylene with a pyridine derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Bromophenyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira and Suzuki-Miyaura couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalysts, copper co-catalysts, THF or DMF as solvents, and bases like triethylamine.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases such as potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Formation of biaryl or diarylacetylene compounds.
Applications De Recherche Scientifique
2-[2-(4-Bromophenyl)ethynyl]pyridine has several applications in scientific research:
Materials Science: Used in the development of molecular architectures and coordination networks on metal surfaces.
Medicinal Chemistry:
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Bromophenyl)ethynyl]pyridine in various applications involves its ability to form coordination complexes with metals and participate in coupling reactions. The molecular targets and pathways depend on the specific application, such as forming coordination networks on metal surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Bromophenyl)ethynyl]pyridine: Similar structure but different substitution pattern.
4-((Trimethylsilyl)ethynyl)pyridine: Contains a trimethylsilyl group instead of a bromophenyl group.
Uniqueness
2-[2-(4-Bromophenyl)ethynyl]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and coordination properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H8BrN |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
2-[2-(4-bromophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C13H8BrN/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13/h1-5,7-8,10H |
Clé InChI |
OTGIBWZJRLCFKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C#CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


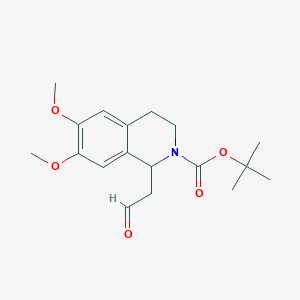
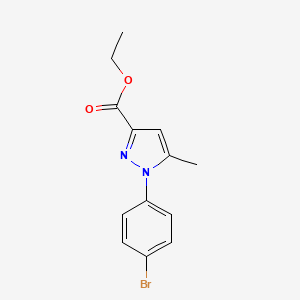
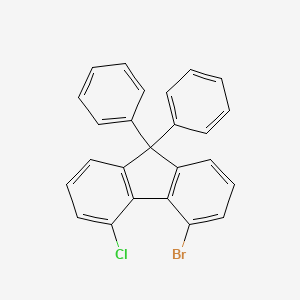
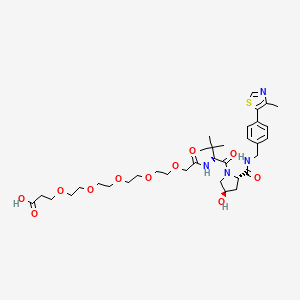
![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
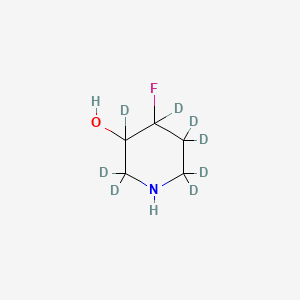
![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)
